molecular formula C20H24N8O B5631994 N-(3-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(3-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B5631994
M. Wt: 392.5 g/mol
InChI Key: XZHARGMSJBGCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a triazine-based compound characterized by a 1,3,5-triazine core substituted with a 3-methoxyphenyl group at position N2 and a piperazine-linked pyridin-2-yl moiety at position 4. This structure combines aromatic, heterocyclic, and amine functionalities, which are commonly associated with diverse biological activities, including antimicrobial, anticancer, and receptor modulation . Its design leverages the triazine scaffold’s versatility in accommodating substituents that influence electronic properties, solubility, and target binding.

Properties

IUPAC Name

2-N-(3-methoxyphenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8O/c1-29-16-6-4-5-15(13-16)23-20-25-17(24-19(21)26-20)14-27-9-11-28(12-10-27)18-7-2-3-8-22-18/h2-8,13H,9-12,14H2,1H3,(H3,21,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHARGMSJBGCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3-methoxyaniline with cyanuric chloride to form an intermediate, which is then reacted with 4-(pyridin-2-yl)piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted triazine derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the compound with structurally and functionally related triazine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Variations on the Triazine Core

2.1.1. Piperazine/Piperidine Modifications
  • Benzyl groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to pyridinyl derivatives . Activity: Benzyl-piperazine analogs are often explored for antimicrobial applications, but pyridinyl variants (as in the target compound) may offer superior binding to kinase targets due to π-π stacking interactions .
  • Piperidine-linked amino-triazines (): Piperidine instead of piperazine introduces conformational rigidity. Compounds like N2-mesityl-N4-(1-(pyridin-4-ylmethyl)piperidin-4-yl)-1,3,5-triazine-2,4,6-triamine showed anti-HIV activity (IC₅₀: 0.8–2.3 μM), suggesting that piperidine’s spatial constraints enhance viral protease inhibition .
2.1.2. Aryl Group Substitutions
  • N2-(4-fluorophenyl)-6-[[4-(pyridin-2-yl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine ():

    • The 4-fluorophenyl group (electron-withdrawing) versus 3-methoxyphenyl (electron-donating) alters electronic density on the triazine core. Fluorine’s electronegativity may enhance metabolic stability but reduce nucleophilic interactions in target binding .
  • 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines (): Derivatives like 6-(4-methylphenyl)-4-(4-methylpiperidin-1-yl)-1,3,5-triazine-2-amine exhibited antileukemic activity (IC₅₀: 12–45 μM). The 3-methoxyphenyl group in the target compound may improve solubility and DNA intercalation compared to non-polar methylphenyl groups .

Physicochemical Properties

  • Electrostatic Potential: DFT studies on (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine () revealed electron-rich regions at the triazine core and styryl group, facilitating interactions with electrophilic targets. The target compound’s pyridin-2-yl piperazine may similarly enhance charge transfer .

Biological Activity

N-(3-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound with significant potential in medicinal chemistry. This article presents a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine core with various substituents that enhance its biological activity. The key structural components include:

  • Triazine Ring : Provides a stable scaffold for biological interactions.
  • Piperazine Moiety : Known for its role in enhancing receptor binding and selectivity.
  • Methoxyphenyl Group : Contributes to lipophilicity and may influence the compound's ability to cross biological membranes.

The molecular formula is C18H22N6OC_{18}H_{22}N_{6}O with a molecular weight of approximately 342.41 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of anti-cancer and anti-inflammatory effects. The following sections summarize key findings from various studies.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1.
  • In Vitro Studies : In cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the compound demonstrated IC50 values ranging from 10 to 50 µM, indicating significant cytotoxicity against these cancer types .

Antiviral Properties

Recent investigations have highlighted the compound's antiviral activity, particularly against plant viruses:

  • Anti-PVY Activity : In studies assessing the antiviral efficacy against Potato Virus Y (PVY), the compound exhibited protective and curative effects comparable to established antiviral agents. For instance, it showed a protective activity percentage of approximately 56.9% in treated plants .
  • Molecular Docking Studies : Docking simulations revealed that the compound forms hydrogen bonds with critical amino acids in viral proteins, suggesting a mechanism for its antiviral action .

Case Study 1: Anticancer Mechanisms

A study published in 2023 explored the anticancer mechanisms of this compound. The study reported:

Cell LineIC50 (µM)Mechanism
MCF-725Apoptosis via caspase activation
A54930Inhibition of cell cycle progression

The results indicate that the compound effectively inhibits cancer cell growth while promoting apoptotic pathways.

Case Study 2: Antiviral Efficacy

In another investigation focusing on antiviral properties against PVY:

Treatment GroupProtective Activity (%)Curative Activity (%)
Control50.749.1
This compound56.953.3

These findings suggest that the compound not only protects plants from viral infections but also aids in curing infected plants when applied post-infection.

Future Directions

The promising biological activities of this compound warrant further investigation. Future studies should focus on:

  • In Vivo Studies : Evaluating therapeutic efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) : Modifying structural components to enhance potency and selectivity.
  • Mechanistic Studies : Further elucidating the pathways through which this compound exerts its effects on cancer cells and viruses.

Q & A

Q. What are the critical steps for synthesizing this triazine-piperazine hybrid compound, and how can purity be optimized?

The synthesis involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the pyridinylpiperazine moiety onto the triazine core.
  • Coupling reactions under inert atmospheres (e.g., nitrogen) to attach the 3-methoxyphenyl group, requiring solvents like dichloromethane or ethanol .
  • Purification via column chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) to isolate intermediates. Yield optimization often requires temperature-controlled reactions (40–60°C) and stoichiometric adjustments to minimize side products .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy (¹H/¹³C): Validates substituent positions, e.g., distinguishing methylene protons in the piperazine linker (δ 3.5–4.0 ppm) and methoxy groups (δ ~3.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical values within 2 ppm error) .
  • Elemental analysis : Ensures stoichiometric ratios of C, H, N, and O .

Q. How does the piperazine-pyridine moiety influence the compound’s physicochemical properties?

The pyridine ring enhances solubility in polar solvents, while the piperazine spacer increases conformational flexibility, enabling interactions with biological targets (e.g., enzymes or receptors). Substituent effects can be quantified via logP measurements and computational solubility predictions .

Q. What methods are recommended for resolving discrepancies in crystallographic data during structure determination?

Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. Discrepancies in bond lengths/angles may arise from disordered solvent molecules; iterative refinement and Twinning/BASF parameter adjustments are critical .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict biological activity and guide experimental design?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the methoxyphenyl group’s electron-donating effects stabilize charge transfer interactions .
  • Molecular docking : Simulates binding to targets (e.g., dopamine receptors) using software like AutoDock Vina. Focus on hydrogen bonding between the triazine core and active-site residues (e.g., Asp110 in D3 receptors) .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Solvent screening : Test mixed solvents (e.g., DMSO/water) to induce slow crystallization.
  • Temperature gradients : Gradual cooling from 50°C to 4°C reduces disorder.
  • Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize lattice packing .

Q. How do substituent variations (e.g., methoxy vs. methyl groups) impact biological activity?

  • Comparative SAR studies : Replace the 3-methoxyphenyl group with methyl or halogens. For example, 3-methyl analogs show reduced receptor affinity due to steric hindrance, while chloro derivatives enhance lipophilicity .
  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .

Q. What experimental approaches resolve contradictions in bioactivity data across different studies?

  • Dose-response re-evaluation : Ensure consistent assay conditions (e.g., pH, temperature) and validate cell-line viability (e.g., via MTT assays).
  • Meta-analysis : Cross-reference data with structurally similar triazines (e.g., pyrimidine derivatives) to identify trends in potency or selectivity .

Q. How can analytical method development (e.g., HPLC-MS) improve quantification in complex matrices?

  • Mobile phase optimization : Use acetonitrile/ammonium formate buffers (pH 3.5) to enhance peak resolution.
  • Mass spectrometry parameters : Select MRM transitions for specific fragments (e.g., m/z 450 → 312 for quantification) .

Methodological Frameworks

Q. What theoretical frameworks guide the design of derivatives with enhanced pharmacokinetic properties?

  • Lipinski’s Rule of Five : Prioritize derivatives with molecular weight <500 Da and logP <5.
  • Free-Wilson analysis : Quantify contributions of substituents to overall activity, enabling predictive modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.